

Application Note & Protocol: High-Throughput Screening Assay for 17-Carboxy Budesonide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **17-Carboxy Budesonide**

Cat. No.: **B130375**

[Get Quote](#)

Introduction

Budesonide is a potent glucocorticoid used in the treatment of asthma, non-infectious rhinitis, and inflammatory bowel disease. Its primary metabolism in the liver is mediated by CYP3A4, leading to the formation of two main metabolites, 16 α -hydroxyprednisolone and **17-Carboxy Budesonide**. **17-Carboxy Budesonide** is considered an inactive metabolite and its quantification is crucial for pharmacokinetic and drug metabolism studies. This application note describes a robust and sensitive high-throughput screening (HTS) assay for the detection and quantification of **17-Carboxy Budesonide**.

The assay is based on a competitive immunoassay format, providing a rapid and efficient method for screening large compound libraries for potential modulators of Budesonide metabolism or for quantifying the metabolite in biological samples.

Assay Principle

This HTS assay is a competitive immunoassay. A known amount of **17-Carboxy Budesonide** conjugated to a fluorescent tracer is introduced into the assay well along with a specific antibody against **17-Carboxy Budesonide**. In the absence of free **17-Carboxy Budesonide** (the analyte), the fluorescently labeled metabolite binds to the antibody, resulting in a high fluorescence polarization (FP) signal. When free **17-Carboxy Budesonide** is present in the sample, it competes with the tracer for binding to the antibody. This competition leads to a decrease in the amount of bound tracer and a subsequent decrease in the FP signal. The

magnitude of the decrease in the FP signal is directly proportional to the concentration of **17-Carboxy Budesonide** in the sample.

Materials and Methods

Materials:

- Assay Plate: 384-well, black, flat-bottom polystyrene plates
- Reagents:
 - **17-Carboxy Budesonide** standard
 - **17-Carboxy Budesonide**-fluorescein tracer
 - Anti-**17-Carboxy Budesonide** monoclonal antibody
- Equipment:
 - Multimode plate reader with fluorescence polarization capabilities
 - Automated liquid handling system
 - Plate shaker

Experimental Protocol:

- Reagent Preparation:
 - Prepare a 10 mM stock solution of **17-Carboxy Budesonide** standard in DMSO.
 - Create a serial dilution of the **17-Carboxy Budesonide** standard in Assay Buffer to generate a standard curve (e.g., from 100 μ M to 0.01 nM).
 - Dilute the anti-**17-Carboxy Budesonide** antibody and the **17-Carboxy Budesonide**-fluorescein tracer to their optimal working concentrations in Assay Buffer. The optimal

concentrations should be determined empirically through checkerboard titrations.

- Assay Procedure:

- Add 5 μ L of the **17-Carboxy Budesonide** standard or test compound to the wells of the 384-well plate. For control wells, add 5 μ L of Assay Buffer (for maximum signal) or a high concentration of the standard (for minimum signal).
- Add 10 μ L of the diluted anti-**17-Carboxy Budesonide** antibody to all wells.
- Incubate the plate at room temperature for 30 minutes on a plate shaker.
- Add 10 μ L of the diluted **17-Carboxy Budesonide**-fluorescein tracer to all wells.
- Incubate the plate for 60 minutes at room temperature, protected from light.
- Measure the fluorescence polarization on a compatible plate reader (Excitation: 485 nm, Emission: 535 nm).

Data Analysis

The fluorescence polarization (FP) values are measured in millipolarization units (mP). The data can be analyzed using a sigmoidal dose-response curve fit to determine the IC₅₀ value, which is the concentration of the analyte that causes a 50% reduction in the maximum FP signal.

The Z'-factor is a statistical parameter used to assess the quality of an HTS assay. It is calculated using the following formula:

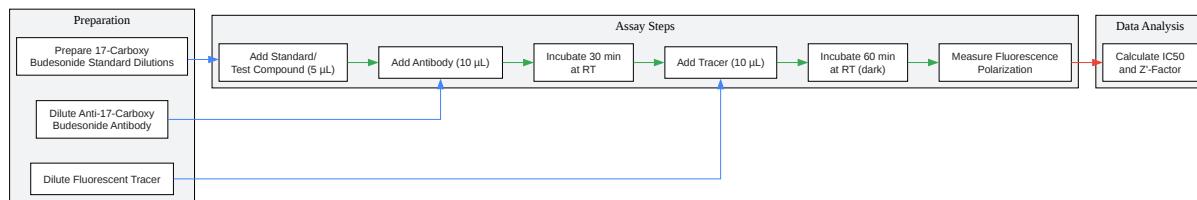
$$Z' = 1 - (3 * (SD_{max} + SD_{min})) / (|Mean_{max} - Mean_{min}|)$$

Where:

- SD_{max} and Mean_{max} are the standard deviation and mean of the maximum signal (no analyte).
- SD_{min} and Mean_{min} are the standard deviation and mean of the minimum signal (saturating concentration of analyte).

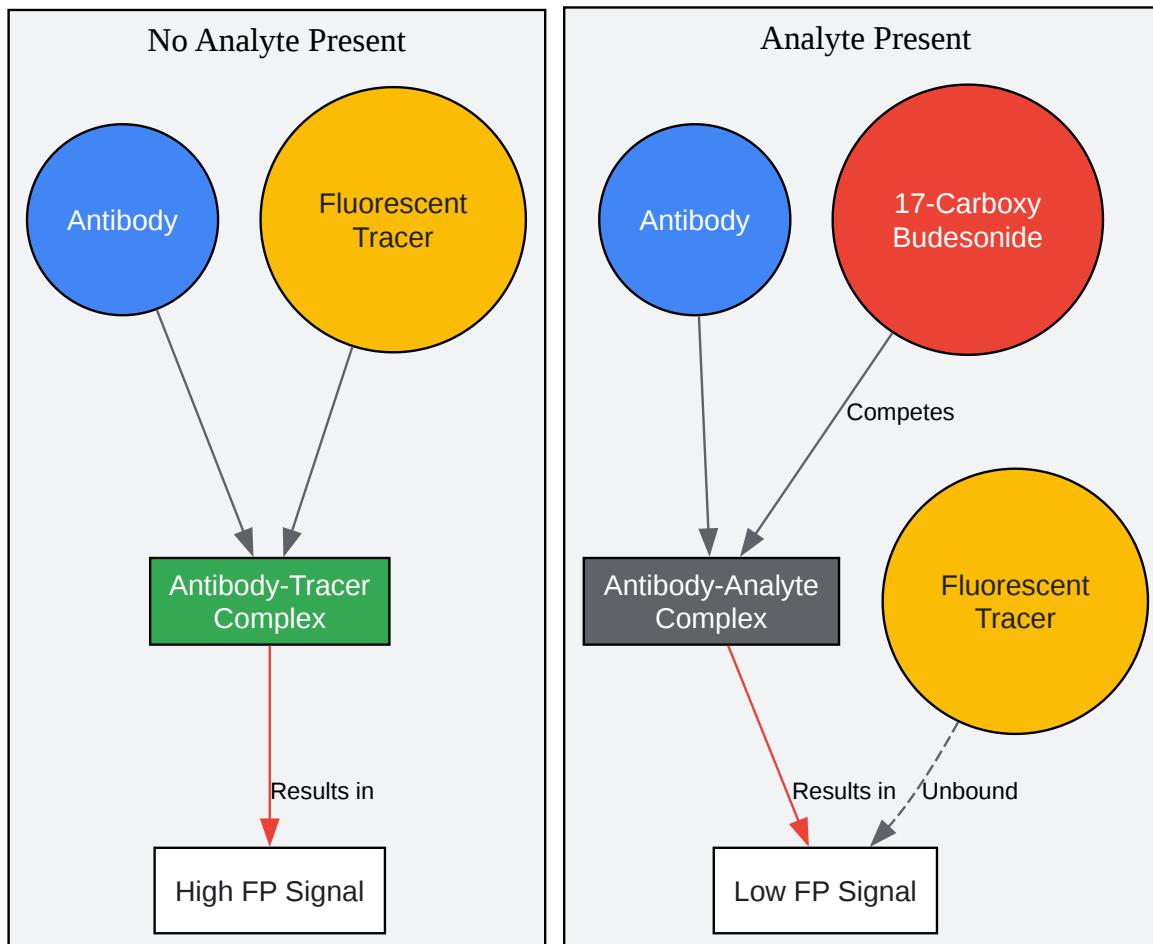
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Results


Table 1: Assay Performance Metrics

Parameter	Value
Z'-Factor	0.82
Signal to Background (S/B)	15.3
IC50 of 17-Carboxy Budesonide	25.7 nM
Assay Window	185 mP

Table 2: Standard Curve Data


Concentration (nM)	Mean FP (mP)	Std Dev (mP)
10000	55.2	3.1
1000	68.9	4.5
100	112.5	6.8
10	185.3	9.2
1	225.1	11.5
0.1	238.7	10.8
0	240.2	12.1

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the **17-Carboxy Budesonide** HTS assay.

[Click to download full resolution via product page](#)

Caption: Principle of the competitive fluorescence polarization immunoassay.

- To cite this document: BenchChem. [Application Note & Protocol: High-Throughput Screening Assay for 17-Carboxy Budesonide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b130375#high-throughput-screening-assay-for-17-carboxy-budesonide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com